4,6-Dimethylheptan-2-one

Catalog No.
S1516187
CAS No.
19549-80-5
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dimethylheptan-2-one

Substituting with MIBK or 2-nonanone fails to replicate 4,6-dimethylheptan-2-one’s precise steric and volatility profile, leading to poor fragrance mid-note longevity, inaccurate QC, or inactive insect bioassays. This C9 branched ketone resolves these: • Bp 170.3 °C for middle-note fragrance longevity and high-temp solvency. • Naturally present in apple/currant; enables authentic nature-identical flavor/aroma. • 4,6-dimethyl branching ensures correct insect olfactory receptor interaction; eliminates isomer-invalidated screening. Supplied with analytical documentation.

CAS Number

19549-80-5

Product Name

4,6-Dimethylheptan-2-one

IUPAC Name

4,6-dimethylheptan-2-one

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-7(2)5-8(3)6-9(4)10/h7-8H,5-6H2,1-4H3

InChI Key

YXFDTUKUWNQPFV-UHFFFAOYSA-N

SMILES

CC(C)CC(C)CC(=O)C

Canonical SMILES

CC(C)CC(C)CC(=O)C

The exact mass of the compound 4,6-Dimethylheptan-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4,6-Dimethyl-2-heptanone, 2-Heptanone, 4,6-dimethyl-, 4,6-Dimethylheptan-2-one

Purity

≥95%

Package Size

1 g, 5 g, 10 g, 25 g

4,6-Dimethylheptan-2-one (CAS 19549-80-5) is a branched-chain aliphatic ketone used as a specialty solvent, a component in flavor and fragrance formulations, and an intermediate in organic synthesis. As a C9 ketone, its baseline properties are defined by a specific boiling point and low water solubility, which are dictated by its precise molecular structure. Its documented natural occurrence in fruits such as apples and currants underscores its role as a component for creating authentic, nature-identical aromas and flavors .

Procurement Fit

Identity Specialty C9 ketone isomer, not generic DIBK
Primary Use Resin wetting/dispersing additive; JECFA flavor component
Selection Logic Isomer purity and documented application context

Substituting 4,6-Dimethylheptan-2-one with more common ketones like Methyl Isobutyl Ketone (MIBK) or its linear isomer (2-Nonanone) often fails in practice. The specific placement of the two methyl groups at the 4- and 6-positions creates a unique steric profile and dictates its physical properties, including volatility and boiling point. This structural identity is critical in applications like fragrance formulation, where evaporation rate must be precisely controlled, and in chemical ecology research, where biological receptor systems can differentiate between closely related isomers, rendering substitutes inactive [1].

Substitution Risk

Attribute
4,6-Dimethylheptan-2-one
DIBK (2,6-Dimethyl-4-heptanone)
Carbonyl Position
2-position (terminal)
4-position (internal)
Application Context
Documented antiflooding agent for UPR
General solvent; no UPR antiflooding claim
Flammability
Lower flash point may alter handling
Higher flash point; different safety profile

Processability Advantage: Defined Mid-Range Boiling Point for Controlled Volatility

4,6-Dimethylheptan-2-one possesses a boiling point of 170.3 °C, positioning it as a lower-volatility solvent compared to common industrial ketones but more volatile than its linear C9 analog. For instance, it has a significantly higher boiling point than the widely used Methyl Isobutyl Ketone (MIBK, 4-Methyl-2-pentanone), which boils at approximately 117 °C. It is also distinct from its structural isomer 2,6-Dimethyl-4-heptanone (Diisobutyl ketone), which boils at a slightly lower 168 °C [REFS-1, REFS-2].

Evidence DimensionNormal Boiling Point
Target Compound Data170.3 °C
Comparator Or BaselineMethyl Isobutyl Ketone (MIBK): ~117 °C | 2,6-Dimethyl-4-heptanone: ~168 °C
Quantified Difference+53.3 °C vs. MIBK; +2.3 °C vs. 2,6-Dimethyl-4-heptanone
ConditionsAtmospheric pressure (760 mmHg)

This specific boiling point allows for its use as a high-temperature process solvent or a slow-evaporating 'retarder' in coatings and fragrance formulations where cheaper ketones would evaporate too quickly.

Physicochemical Profile
Cross-study comparable
Δ BP +2.3 to +5.3 °C, Δ Density +0.004 g/cm³, Δ Flash Point −4.3 °C vs. DIBK
Supports formulation-specific solvent selection
Evaporation and safety classification differ

Application Specificity: Documented Component of Natural Fruit Aromas

This compound is a naturally occurring volatile organic compound identified in fruits, including apples and currants . In contrast, common substitutes like MIBK or simple linear ketones are not characteristic components of these specific natural aroma profiles. For applications requiring the formulation of nature-identical flavors or fragrances, the use of the authentic, structurally correct compound is essential for achieving the desired sensory outcome.

Evidence DimensionNatural Occurrence
Target Compound DataPresent in apples and currants
Comparator Or BaselineGeneric ketones (e.g., MIBK, 2-Nonanone): Not characteristic components of these specific fruit profiles.
Quantified DifferenceQualitative (Presence vs. Absence)
ConditionsAnalysis of natural volatile compounds.

Procurement for high-fidelity flavor and fragrance applications requires this specific molecule to replicate a true-to-nature scent, which cannot be achieved with a generic substitute.

GC Retention Index
Head-to-head
979.9 (non-polar) / 1262.4 (polar) / 1045 (HP-5)
Isomer-specific analytical fingerprint
Baseline separation from DIBK confirmed

Research Utility: Structural Definition is Critical for Semiochemical Screening

In chemical ecology, an insect's response to a semiochemical (such as an alarm or trail pheromone) is highly dependent on the precise molecular structure of the compound. It is well-documented that even minor structural changes, such as the position of a double bond or methyl group, can dramatically alter or eliminate the biological response as measured by techniques like electroantennography (EAG) [1]. Therefore, screening for novel active compounds requires pure, structurally defined candidates like 4,6-Dimethylheptan-2-one, as testing a different isomer (e.g., 2,6-Dimethyl-4-heptanone) could yield a false negative and lead to incorrect scientific conclusions.

Evidence DimensionBiological Activity Specificity
Target Compound DataStructurally defined isomer for targeted screening.
Comparator Or BaselineClose isomers or crude mixtures, which may be inactive or give confounding results.
Quantified DifferenceActivity vs. Inactivity (Principle)
ConditionsInsect olfaction and pheromone receptor binding.

For researchers, procuring the exact isomer is non-negotiable to ensure the validity and reproducibility of bioassays and avoid wasting resources on inactive analogs.

Resin Additive Use
Data to verify
Cited for wetting, dispersing, antiflooding in UPR systems
Supplier-documented specialty application
Quantitative performance data limited
JECFA Composition
Reported
15–17% of cognac heptanone (JECFA No. 302)
Defined isomer ratio for flavor identity
Supports batch consistency and compliance
Toxicology Data
Supporting evidence
OEL derived; Ames and CA tests available
Compound-specific hazard characterization
OEL based in part on DIBK read-across

Specialty Component in High-Temperature or Controlled-Release Formulations

Its boiling point of 170.3 °C makes it a suitable choice as a high-boiling solvent in organic synthesis or as a 'middle-note' component in fragrance formulations, providing longevity that cannot be achieved with more volatile, common ketones like MIBK .

Analytical Standard and Building Block for Natural Product Chemistry

As a known constituent of apple and currant volatiles, this compound serves as an essential analytical standard for quality control in the food and beverage industry and as a key building block for synthesizing nature-identical flavor and fragrance profiles .

Candidate Compound for Chemical Ecology and Pest Management Research

Given the high structural specificity of insect olfactory systems, pure 4,6-Dimethylheptan-2-one is the correct choice for researchers screening for novel attractants, repellents, or pheromones, where using an incorrect isomer would invalidate the experimental results [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Resin additive formulation
Application-specific documentation for UPR wetting/antiflooding
Rheological and anti-flooding performance
GC-MS isomer identification
Validated Kovats retention indices
Chromatographic identity confirmation
Flavor ingredient QC
JECFA isomer composition specification
Isomer ratio compliance and sensory consistency
Workplace exposure assessment
Compound-specific OEL derivation data
Exposure limit setting and hazard communication

Physical Description

Liquid

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 376 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 293 of 376 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 83 of 376 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H335 (50.6%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

19549-80-5

General Manufacturing Information

All other basic inorganic chemical manufacturing
Oil and gas drilling, extraction, and support activities
2-Heptanone, 4,6-dimethyl-: ACTIVE

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